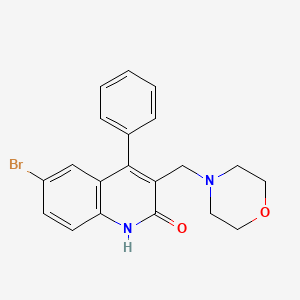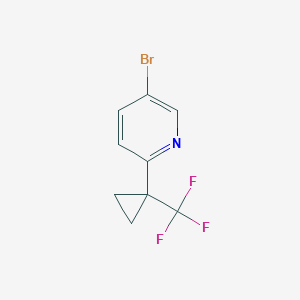
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds with a piperidine ring, such as the one in your query, are often used in the synthesis of pharmaceuticals and fine chemicals . Piperidine is a heterocyclic organic compound and it’s a widely used building block in the synthesis of organic compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a piperidine derivative with other reagents . For example, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells .Molecular Structure Analysis
The molecular structure of similar compounds often involves a piperidine ring attached to other functional groups . The exact structure would depend on the specific compound and the groups attached to the piperidine ring .Chemical Reactions Analysis
The chemical reactions involving similar compounds can vary widely depending on the specific compound and the conditions of the reaction . For example, N-(pyridin-4-yl)pyridin-4-amine and its derivatives were studied for their arrangement in the interlayer space of zirconium sulfophenylphosphonate .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely depending on their specific structure . For example, the molecular formula of (1-(pyridin-4-yl)piperidin-4-yl)methanamine is C11H17N3 .作用機序
Target of Action
Similar compounds have been found to interact with various proteins and receptors, influencing their function .
Mode of Action
It’s known that the compound can form hydrogen bonds with its targets, which could potentially alter their function .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to changes in cellular functions .
Pharmacokinetics
Similar compounds have been found to have good water solubility, which could potentially impact their bioavailability .
Result of Action
Similar compounds have been found to suppress certain cellular functions, potentially leading to therapeutic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-{[1-(pyridin-4-yl)piperidin-4-yl]methyl}propane-1-sulfonamide .
実験室実験の利点と制限
One advantage of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is its relatively low toxicity, which makes it a safe compound to use in lab experiments. Additionally, this compound is stable and easy to synthesize, which makes it a convenient compound for researchers. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide. One area of research is the development of this compound-based drugs for cancer treatment, neuroprotection, and anti-inflammatory therapy. Another area of research is the investigation of the molecular mechanisms underlying the effects of this compound, which could lead to the development of more targeted therapies. Additionally, future research could explore the potential of this compound as a diagnostic tool for cancer and other diseases.
合成法
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide is synthesized through a multi-step process involving the reaction of 4-pyridylpiperidine with chloroacetaldehyde, followed by the reaction of the resulting intermediate with propane-1-sulfonyl chloride. The final product is obtained through purification by column chromatography.
科学的研究の応用
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)propane-1-sulfonamide has been studied for its potential therapeutic applications in various biomedical fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis.
Safety and Hazards
特性
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-2-11-20(18,19)16-12-13-5-9-17(10-6-13)14-3-7-15-8-4-14/h3-4,7-8,13,16H,2,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFSOSMMWNQCFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NCC1CCN(CC1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

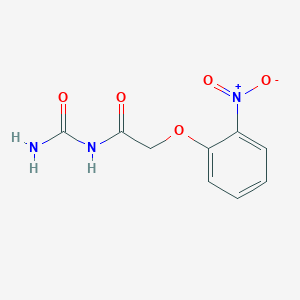
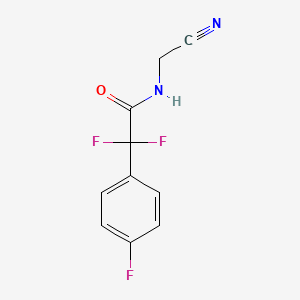
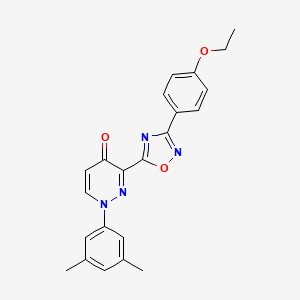
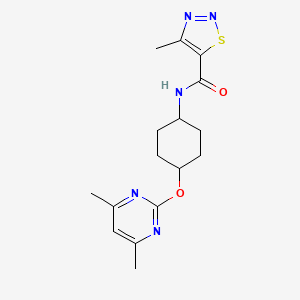
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2466721.png)
![4-[4-(Dimethylsulfamoyl)piperazin-1-YL]phenylboronic acid](/img/structure/B2466724.png)
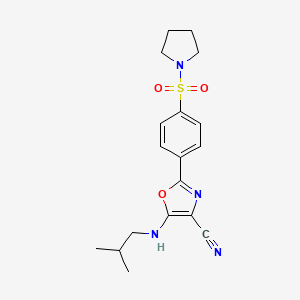
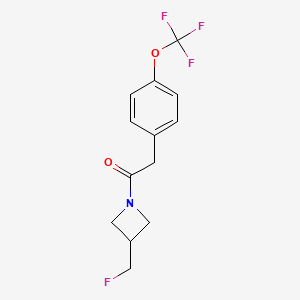
![1-[3-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone](/img/structure/B2466728.png)

![3-(2-chloro-6-fluorophenyl)-5-methyl-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1,2-oxazole-4-carboxamide](/img/structure/B2466731.png)
![N-(oxolan-2-ylmethyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2466732.png)
